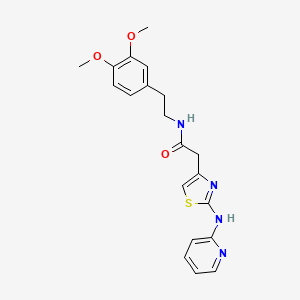![molecular formula C8H16N2O B2840446 4-methyl-octahydro-2H-pyrido[4,3-b]morpholine CAS No. 1803566-87-1](/img/structure/B2840446.png)
4-methyl-octahydro-2H-pyrido[4,3-b]morpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-methyl-octahydro-2H-pyrido[4,3-b]morpholine is a heterocyclic compound with the molecular formula C₈H₁₆N₂O and a molecular weight of 156.23 g/mol . This compound is characterized by its unique structure, which includes a pyrido[4,3-b]morpholine core with a methyl group attached at the fourth position. It is primarily used in research and development within the pharmaceutical and chemical industries .
Méthodes De Préparation
The synthesis of 4-methyl-octahydro-2H-pyrido[4,3-b]morpholine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method includes the reaction of a suitable amine with a ketone or aldehyde, followed by cyclization and reduction steps . Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as controlled temperature, pressure, and the use of catalysts .
Analyse Des Réactions Chimiques
4-methyl-octahydro-2H-pyrido[4,3-b]morpholine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Applications De Recherche Scientifique
4-methyl-octahydro-2H-pyrido[4,3-b]morpholine has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 4-methyl-octahydro-2H-pyrido[4,3-b]morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and influencing various biochemical pathways . The exact pathways and targets can vary depending on the specific application and context of use .
Comparaison Avec Des Composés Similaires
4-methyl-octahydro-2H-pyrido[4,3-b]morpholine can be compared to other heterocyclic compounds, such as:
1H-pyrazolo[3,4-b]pyridines: These compounds share a similar bicyclic structure and are known for their diverse biological activities.
Pyrrolopyrazine derivatives: These compounds also contain nitrogen heterocycles and exhibit a wide range of biological activities, including antimicrobial and antiviral properties.
1H-pyrrolo[2,3-b]pyridine derivatives: Known for their potent inhibitory activities against specific enzymes, these compounds are structurally similar and have significant biomedical applications.
The uniqueness of this compound lies in its specific structural configuration and the presence of the methyl group, which can influence its reactivity and interactions with biological targets .
Propriétés
IUPAC Name |
4-methyl-2,3,4a,5,6,7,8,8a-octahydropyrido[4,3-b][1,4]oxazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O/c1-10-4-5-11-8-2-3-9-6-7(8)10/h7-9H,2-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDUWHSJPAWBJMF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCOC2C1CNCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(3-bromophenyl)-4-[(3-piperidin-1-ylpyrazin-2-yl)oxy]benzamide](/img/structure/B2840364.png)
![3-(BENZENESULFONYL)-N-[2-(DIETHYLAMINO)ETHYL]-N-(4-METHOXY-1,3-BENZOTHIAZOL-2-YL)PROPANAMIDE HYDROCHLORIDE](/img/structure/B2840365.png)
![3-Methyl-6-{3-[(pyridin-3-yloxy)methyl]azetidin-1-yl}-3,4-dihydropyrimidin-4-one](/img/structure/B2840366.png)
![(3E)-3-{[(2,3-dimethylphenyl)amino]methylene}-1-(4-methylbenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide](/img/structure/B2840367.png)




![(E)-4-(Dimethylamino)-N-[phenyl-(2-pyridin-4-ylcyclopropyl)methyl]but-2-enamide](/img/structure/B2840374.png)

![N-(3-fluoro-4-methylphenyl)-2-{[2-(piperidin-1-yl)quinazolin-4-yl]sulfanyl}acetamide](/img/structure/B2840377.png)
![N'-[(Z)-AMINO(2-OXO-2H-CHROMEN-3-YL)METHYLIDENE]-4-METHOXYBENZOHYDRAZIDE](/img/structure/B2840379.png)


